Cas no 936694-19-8 (tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate)

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate structure
936694-19-8 structure
Product Name:tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
N.o CAS:936694-19-8
MF:C22H35BN2O4
MW:402.335306406021
MDL:MFCD16294502
CID:1024917
PubChem ID:53216820
Update Time:2024-10-26

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
    • 4-(4-Boc-1-piperazinylmethyl)benzeneboronic acid pinacol ester
    • 4-((4-BOC-PIPERAZINE)METHYL) PHENYLBORONIC ACID PINACOL ESTER
    • tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
    • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine-1-carboxylate
    • tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
    • MDL: MFCD16294502
    • Inchi: 1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-14-12-24(13-15-25)16-17-8-10-18(11-9-17)23-28-21(4,5)22(6,7)29-23/h8-11H,12-16H2,1-7H3
    • Chave InChI: AAEYFMAHSYKHGD-UHFFFAOYSA-N
    • SMILES: O=C(N1CCN(CC2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)CC1)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 402.26900
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 6

Propriedades Experimentais

  • Densidade: 1.10±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 125-130 °C
  • PSA: 51.24000
  • LogP: 2.91430

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Informações de segurança

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A139002369-10g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
10g
$270.00 2023-08-31
Alichem
A139002369-25g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
25g
$500.00 2023-08-31
TRC
B661958-100mg
4-(4-Boc-Piperazinomethyl)phenylboronic acid, pinacol ester
936694-19-8
100mg
$ 64.00 2023-04-18
TRC
B661958-250mg
4-(4-Boc-Piperazinomethyl)phenylboronic acid, pinacol ester
936694-19-8
250mg
$ 75.00 2023-04-18
TRC
B661958-500mg
4-(4-Boc-Piperazinomethyl)phenylboronic acid, pinacol ester
936694-19-8
500mg
$ 87.00 2023-04-18
TRC
B661958-1g
4-(4-Boc-Piperazinomethyl)phenylboronic acid, pinacol ester
936694-19-8
1g
$ 80.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T96400-5g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
5g
¥2102.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T96400-1g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
1g
¥572.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SZ733-1g
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
936694-19-8 95+%
1g
406.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SZ733-250mg
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
936694-19-8 95+%
250mg
161CNY 2021-05-08

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  rt → reflux; 4 h, reflux; reflux → rt
Referência
Thienopyridine and thienopyrimidine derivatives and their preparation, pharmaceutical compositions, and use as inhibitors of VEGF receptor and HGF receptor signaling for treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  16 h, rt
Referência
Preparation of 3-aryl-5-substituted-isoquinolin-1-one compounds as PARP inhibitors
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  4 h, rt
Referência
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2
Yu, Jiang; Luo, Lingling; Hu, Tong; Cui, Yating; Sun, Xiao; et al, European Journal of Medicinal Chemistry, 2022, 227,

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Referência
Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
Referência
Heterocyclic compounds as toll-like receptor inhibitors and their preparation
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
Referência
Oxazoles and related compounds as tyrosine kinase inhibitors and their preparation and use in the treatment of kinase-mediated diseases
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
Referência
Synthesis of heterobifunctional BRAF degraders as anticancer agents
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt; 16 h, 90 °C
Referência
Preparation of novel bifunctional compounds as MerTK degraders and uses thereof
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ;  45 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane ,  Methyl isocyanate Solvents: Tetrahydrofuran ;  5 min, 150 °C
Referência
Microwave-mediated synthesis of an arylboronate library
Spencer, John; Baltus, Christine B.; Patel, Hiren; Press, Neil J.; Callear, Samantha K.; et al, ACS Combinatorial Science, 2011, 13(1), 24-31

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Acetonitrile ;  3 h, 80 °C; cooled
Referência
Microwave-mediated reduction of heterocycle- and fluorine-containing nitroaromatics with Mo(CO)6 and DBU
Spencer, John; Rathnam, Rajendra P.; Patel, Hiren; Anjum, Nazira, Tetrahedron, 2008, 64(44), 10195-10200

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 90 °C
Referência
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof as Btk inhibitors
, United States, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 90 °C
Referência
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof
, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, 80 °C
Referência
Preparation of triazolopyridine compounds as antitumor agents
, China, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  3 h, rt
Referência
Indazole compound or salt thereof, and pharmaceutical composition
, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção
Referência
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof
, India, , ,

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
Referência
Oxazoles and related compounds as FLT3 kinase inhibitors and their preparation and use in the treatment of autoimmune disease
, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção
Referência
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof
, India, , ,

Método de produção 18

Condições de reacção
Referência
Preparation of pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors
, World Intellectual Property Organization, , ,

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Raw materials

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Preparation Products

Fornecedores recomendados
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.